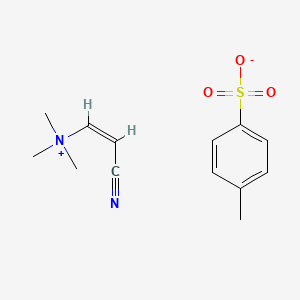
(Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanovinyl group and a trimethylammonium group, which are attached to a p-toluenesulfonate moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate typically involves the reaction of trimethylamine with (Z)-2-cyanovinyl chloride in the presence of p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanovinyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanovinyl or trimethylammonium groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate is used as a reagent in organic synthesis. It is valuable for introducing cyanovinyl and trimethylammonium groups into molecules, which can alter their chemical properties and reactivity .
Biology
In biological research, this compound is used to study the effects of cyanovinyl and trimethylammonium groups on biological systems. It can be used to modify biomolecules and investigate their interactions with other molecules .
Medicine
Its unique structure can be exploited to design new drugs with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of (Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate involves its interaction with molecular targets through its cyanovinyl and trimethylammonium groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The p-toluenesulfonate moiety can also participate in various interactions, enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-(2-Cyanovinyl)trimethylammonium chloride
- (Z)-(2-Cyanovinyl)trimethylammonium bromide
- (Z)-(2-Cyanovinyl)trimethylammonium iodide
Uniqueness
(Z)-(2-Cyanovinyl)trimethylammonium P-toluenesulfonate is unique due to the presence of the p-toluenesulfonate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a more versatile reagent in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C13H18N2O3S |
|---|---|
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
[(Z)-2-cyanoethenyl]-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)6-4-5-7/h2-5H,1H3,(H,8,9,10);4,6H,1-3H3/q;+1/p-1/b;6-4- |
Clé InChI |
JRKGBDSSYYJSHD-QQLTZMNSSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)/C=C\C#N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
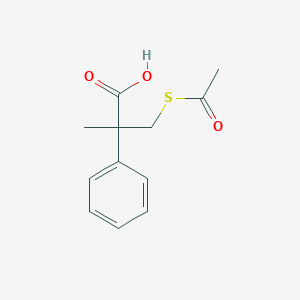
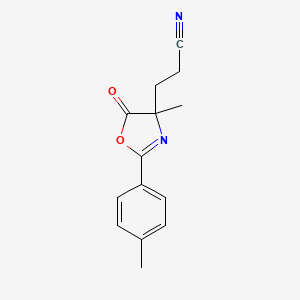
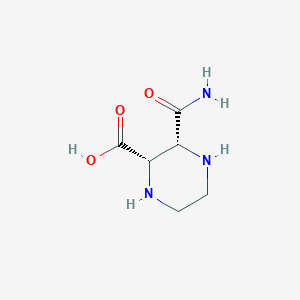
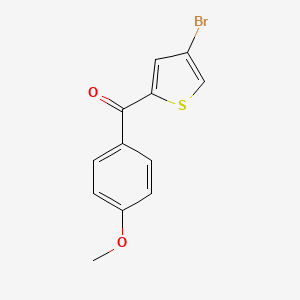



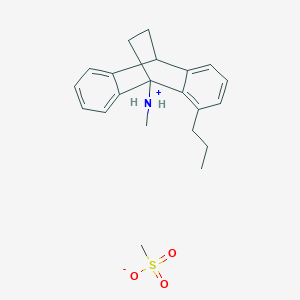
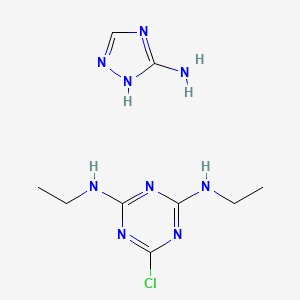
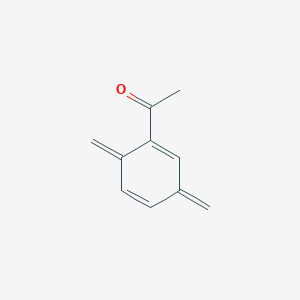
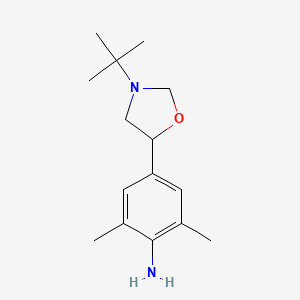
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
